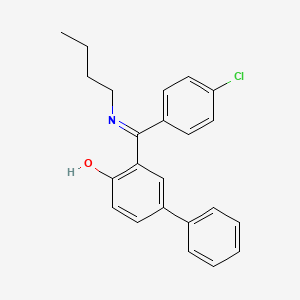
2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol is an organic compound with a complex structure that includes a phenol group, a chlorophenyl group, and a butylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol typically involves a multi-step process. One common method is the condensation reaction between 4-chlorobenzaldehyde and 2-aminobutylphenol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols or amines.
Scientific Research Applications
2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be attributed to its interaction with inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- 2-(n-Butylimino-(4-bromophenyl)methyl)-4-phenylphenol
- 2-(n-Butylimino-(4-fluorophenyl)methyl)-4-phenylphenol
- 2-(n-Butylimino-(4-methylphenyl)methyl)-4-phenylphenol
Uniqueness
2-(n-Butylimino-(4-chlorophenyl)methyl)-4-phenylphenol is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
80018-45-7 |
|---|---|
Molecular Formula |
C23H22ClNO |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
2-[N-butyl-C-(4-chlorophenyl)carbonimidoyl]-4-phenylphenol |
InChI |
InChI=1S/C23H22ClNO/c1-2-3-15-25-23(18-9-12-20(24)13-10-18)21-16-19(11-14-22(21)26)17-7-5-4-6-8-17/h4-14,16,26H,2-3,15H2,1H3 |
InChI Key |
QYNFFRDVAIFBNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















